molecular formula C26H23N3O3S2 B3004638 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide CAS No. 313528-74-4

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B3004638
CAS No.: 313528-74-4
M. Wt: 489.61
InChI Key: LUWGIZCOBQIIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a pyrrolidinylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation reactions.

    Formation of the Benzamide Group: The benzamide group can be synthesized by reacting benzoyl chloride with an amine.

    Introduction of the Pyrrolidinylsulfonyl Moiety: This step involves the reaction of the benzamide intermediate with pyrrolidine and sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzamide groups.

    Reduction: Reduced forms of the thiazole ring and benzamide group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are crucial for binding to these targets, while the pyrrolidinylsulfonyl moiety enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: Lacks the pyrrolidinylsulfonyl group.

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of the pyrrolidinylsulfonyl group.

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which enhances its solubility and potential bioactivity compared to similar compounds.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide moiety, and a pyrrolidinylsulfonyl group. The structural formula can be represented as:

C23H23N3O2S2\text{C}_{23}\text{H}_{23}\text{N}_3\text{O}_2\text{S}_2

This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is thought to involve the following mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : Flow cytometry studies indicate that this compound can significantly induce apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to block the cell cycle at specific phases, contributing to its anticancer effects.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Below is a summary table of its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)5.0Induces apoptosis
A549 (Lung)6.0Inhibits proliferation
MCF-7 (Breast)7.5Cell cycle arrest
HCT116 (Colon)8.0Induces apoptosis

IC50 values represent the concentration required to inhibit 50% of cell viability.

Case Studies

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups. The flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis.
  • A549 Cell Line Evaluation : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 6.0 µM. This suggests potent activity against lung cancer cells and highlights its potential as a therapeutic agent in oncology.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiazole derivatives similar to this compound. Findings indicate that modifications at the thiazole and benzamide positions can significantly alter biological activity:

  • Compounds with electron-donating groups at specific positions on the benzamide moiety tend to exhibit enhanced anticancer properties.
  • The presence of the pyrrolidinylsulfonyl group is crucial for maintaining biological efficacy.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGIZCOBQIIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.